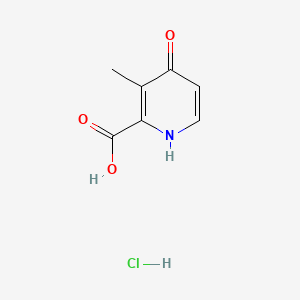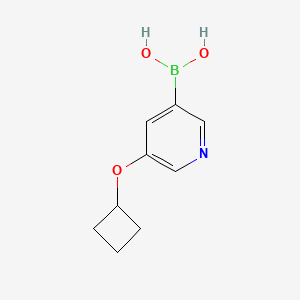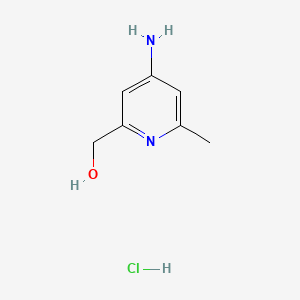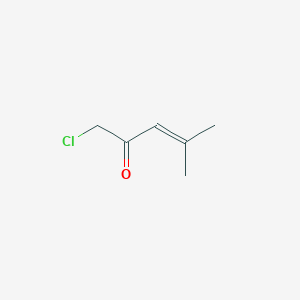![molecular formula C9H15ClFN B13466268 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Fluorobicyclo[111]pentan-1-yl}pyrrolidine hydrochloride is a chemical compound that features a unique bicyclic structure with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride typically involves multiple steps starting from commercially available precursors. One common route involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the bicyclic structure can enhance binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-ylmethanol
- 2-Amino-3-(3-fluorobicyclo[1.1.1]pentan-1-yl)propanoic acid hydrochloride
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other fluorinated bicyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15ClFN |
|---|---|
Poids moléculaire |
191.67 g/mol |
Nom IUPAC |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H14FN.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7,11H,1-6H2;1H |
Clé InChI |
MRCAGEDYIZOCDO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C23CC(C2)(C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)

![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)



![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)


![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)
